

Tigapotide: A PSP94-Derived Peptide Therapeutic for Prostate Cancer

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Compound of Interest

Compound Name: *Tigapotide*

Cat. No.: *B3062791*

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tigapotide (also known as PCK-3145) is a synthetic 15-amino acid peptide derived from Prostate Secretory Protein 94 (PSP94), a protein whose expression is downregulated in advanced prostate cancer.[1][2][3][4] Preclinical and early-phase clinical studies have demonstrated its potential as a multi-modal therapeutic agent for hormone-refractory prostate cancer (HRPC). **Tigapotide** exhibits anti-tumor, anti-metastatic, and anti-angiogenic properties, primarily through the induction of apoptosis, inhibition of matrix metalloproteinase-9 (MMP-9), and interference with vascular endothelial growth factor (VEGF) signaling.[1] This document provides a comprehensive technical overview of **Tigapotide**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction to Tigapotide and PSP94

Prostate Secretory Protein 94 (PSP94) is one of the three most abundant proteins found in human seminal fluid. Its expression is notably decreased in patients with advanced prostate cancer, suggesting a role as a tumor suppressor. **Tigapotide** is a synthetic peptide corresponding to amino acids 31-45 of PSP94 and has been shown to recapitulate and, in some cases, exceed the anti-tumor effects of the full-length protein. It has been investigated as

a therapeutic for late-stage, hormone-refractory prostate cancer for which effective therapies are limited.

Mechanism of Action

Tigapotide's therapeutic effects are multifactorial, targeting key processes in cancer progression:

- **Induction of Apoptosis:** **Tigapotide** has been shown to induce programmed cell death in prostate cancer cells.
- **Anti-Angiogenesis:** The peptide interferes with the VEGF signaling pathway, a critical driver of new blood vessel formation that tumors require for growth.
- **Anti-Metastasis:** **Tigapotide** inhibits the secretion and activity of MMP-9, an enzyme crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. It also influences the shedding of CD44, a cell surface receptor involved in cell-cell and cell-matrix interactions.
- **Reduction of Hypercalcemia:** In preclinical models, **Tigapotide** reduces levels of parathyroid hormone-related peptide (PTHrP), a common cause of hypercalcemia in malignancy.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of **Tigapotide**.

Table 1: In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model

Parameter	Control (Vehicle)	Tigapotide (1 µg/kg/day)	Tigapotide (10 µg/kg/day)	Tigapotide (100 µg/kg/day)	Citation
Tumor Volume Reduction	-	Dose-dependent reduction	Significant reduction	Marked reduction	
Delay in Hind-Limb Paralysis (Skeletal Metastasis)	Baseline	Delayed	Significantly delayed	Markedly delayed	
Plasma PTHrP Levels	Elevated	No significant change	Dose-dependent decrease	Significant decrease	
Plasma Calcium Levels	Elevated	No significant change	Reduced	Significantly reduced	

Table 2: Clinical Trial Data for Tigapotide in Hormone-Refractory Prostate Cancer

Trial Phase	Dosing Regimen	Key Findings	Citation
Phase I	7.5 mg/m ² twice weekly or 15 mg/m ² weekly for 4 weeks	Well-tolerated with no adverse events. Declines in MMP-9 levels observed in most patients by week 3. Weekly dosing showed greater declines in MMP-9.	
Phase IIa	5, 20, 40, and 80 mg/m ² (dose-escalation)	Excellent safety profile at 5, 20, and 40 mg/m ² . Some toxicities at 80 mg/m ² . Patients with baseline plasma MMP-9 >100 µg/L showed reductions of 34% to 90%.	

Experimental Protocols

This section details the methodologies used in the key preclinical and clinical studies of **Tigapotide**.

In Vitro Cell-Based Assays

- Cell Lines:
 - MatLyLu-PTHrP: A rat prostate cancer cell line (Dunning R3227) transfected to overexpress parathyroid hormone-related protein (PTHrP), used to model hypercalcemia of malignancy.
 - PC-3: A human prostate cancer cell line, often used in apoptosis and proliferation assays.
- Apoptosis Assays:

- **Annexin V Staining:** To detect early apoptosis, cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added. Cells are incubated in the dark and then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.
- **TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay:** To detect DNA fragmentation, a hallmark of late apoptosis, cells are fixed and permeabilized. A reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP) is added. The incorporated label is then detected using a fluorescently-labeled antibody (e.g., anti-BrdU-FITC).

In Vivo Animal Studies

- **Animal Model:**
 - Syngeneic male Copenhagen rats were used for the MatLyLu-PTHrP xenograft model.
- **Tumor Inoculation:**
 - For primary tumor growth studies, MatLyLu-PTHrP cells were inoculated subcutaneously into the right flank of the rats.
 - For skeletal metastasis studies, cells were inoculated into the left ventricle via intracardiac injection.
- **Drug Administration:**
 - **Tigapotide** (PCK3145) was infused for 15 days at doses of 1, 10, and 100 µg/kg/day.
- **Efficacy Evaluation:**
 - Tumor volume was measured regularly.
 - The development of hind-limb paralysis was monitored as an indicator of skeletal metastases.
 - Bone histomorphometry was used to assess skeletal tumor burden.

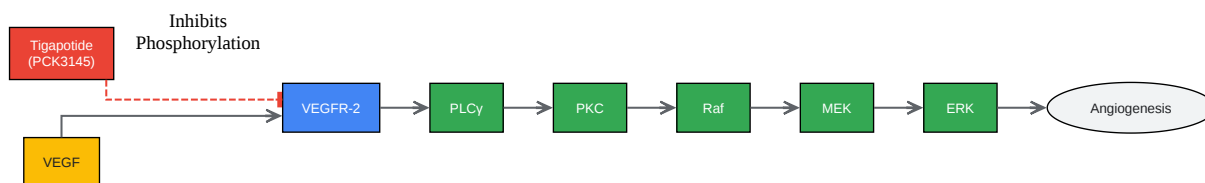
Biochemical Assays

- PTHrP Measurement:
 - Plasma samples were collected from rats.
 - PTHrP levels were quantified using a commercially available ELISA kit specific for rat PTHrP, following the manufacturer's instructions.
- MMP-9 Activity Assay (Gelatin Zymography):
 - Conditioned media from cell cultures or patient plasma samples were collected.
 - Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
 - The gel was then incubated in a developing buffer to allow for enzymatic activity.
 - The gel was stained with Coomassie Brilliant Blue, and areas of MMP-9 activity appeared as clear bands against a blue background.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **Tigapotide**.

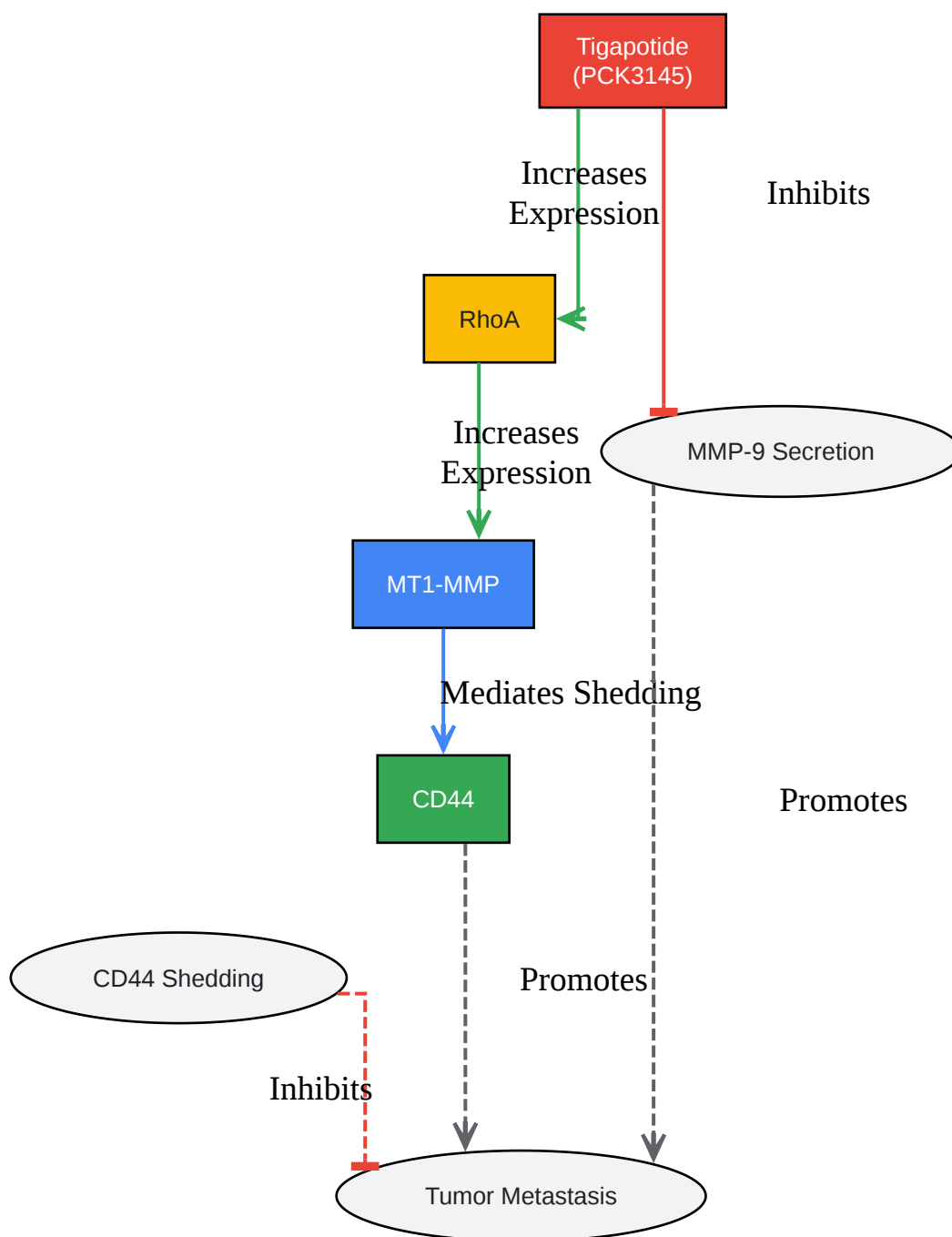
Tigapotide Inhibition of VEGF Signaling



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Tigapotide inhibits VEGF-induced angiogenesis by blocking VEGFR-2 phosphorylation.

Tigapotide's Effect on MMP-9 Secretion and CD44 Shedding



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Tigapotide modulates MMP-9 and CD44, impacting metastasis.

Conclusion and Future Directions

Tigapotide has demonstrated a promising preclinical and early clinical profile as a therapeutic agent for hormone-refractory prostate cancer. Its multi-faceted mechanism of action, targeting apoptosis, angiogenesis, and metastasis, suggests it could be a valuable addition to the therapeutic arsenal. Further clinical development, including larger randomized controlled trials, is warranted to fully elucidate its efficacy and safety profile and to establish its role in the management of advanced prostate cancer. The continued investigation into its molecular mechanisms may also uncover new therapeutic targets and strategies for combating this disease.

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